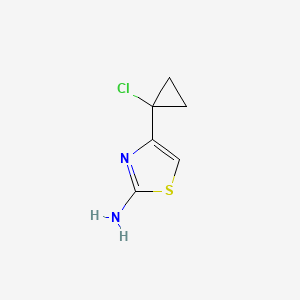

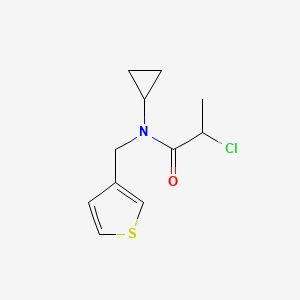

![molecular formula C7H9F2I B2883616 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2503209-23-0](/img/structure/B2883616.png)

1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of BCPs has been a topic of interest in recent years. A versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho/meta-substituted arenes has been described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .Molecular Structure Analysis

BCPs have a unique structure that has fascinated organic and theoretical chemists due to its intriguing reactivity . The classical Lewis representation of BCPs places an inter-bridgehead C–C bond along its central axis .Chemical Reactions Analysis

BCPs have a broad reactivity profile that derives from σ–π-delocalization of electron density . Its reactions with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition, while reactions with cations involve charge transfer that relieves repulsion inside the cage .Physical And Chemical Properties Analysis

BCPs have been studied for their physico-chemical properties . After more than 20 years of trials, a practical scalable approach to fluoro-BCPs has been developed .Applications De Recherche Scientifique

1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane has shown potential applications in various scientific research fields, including medicinal chemistry, radiochemistry, and nuclear medicine. This compound has been used as a radioligand for imaging studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), due to its high affinity for the sigma-1 receptor. The sigma-1 receptor has been implicated in various physiological and pathological processes, including neurodegenerative diseases, cancer, and addiction. This compound has also been used as a precursor for the synthesis of other radiolabeled compounds, such as [18F]fluoroethyl-1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane, which has shown potential as a PET imaging agent for the sigma-1 receptor.

Mécanisme D'action

Target of Action

The primary targets of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentanes (BCPs), a class of compounds to which this molecule belongs, are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .

Mode of Action

The mode of action of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane involves a cascade multicomponent reaction to synthesize gem-difluoroallylic bicyclo[1.1.1]pentanes via visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . In this methodology, sulfonyl radicals generated from sodium arylsulfinates added to [1.1.1]propellane to form BCP radicals were then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .

Biochemical Pathways

The specific biochemical pathways affected by 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that the compound may interact with biochemical pathways involving sulfonyl radicals and α-trifluoromethyl alkenes .

Pharmacokinetics

The ADME properties of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11Bicyclo[111]pentanes (BCPs) are known to enhance pharmacokinetic profiles in modern drug design , suggesting that this compound may have favorable absorption, distribution, metabolism, and excretion properties.

Result of Action

The specific molecular and cellular effects of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that the compound may result in the formation of these bicyclic structures .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis process of the compound involves visible light-induced reactions , suggesting that light conditions may play a role in its action.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function and regulation of this receptor. This compound has also shown potential as a radioligand for imaging studies, such as PET and SPECT. However, one limitation of this compound is its complex synthesis method, which requires careful handling and purification techniques to ensure the purity of the compound. This compound also has a relatively short half-life, which may limit its use in imaging studies.

Orientations Futures

There are several future directions for the research and development of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane. One area of research is the further characterization of the mechanism of action of this compound and its interaction with the sigma-1 receptor. Another area of research is the development of new radiolabeled compounds based on this compound for imaging studies. This compound may also have potential as a therapeutic agent for neurodegenerative diseases and cancer, and further research is needed to explore these potential applications. Overall, this compound is a promising compound with potential applications in various scientific research fields.

Méthodes De Synthèse

The synthesis of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane involves a multi-step process that begins with the reaction of 1,1-difluoroethane with 1,3-cyclopentadiene in the presence of a catalyst. This reaction leads to the formation of 1-(1,1-difluoroethyl)-cyclopentene, which is then reacted with iodine to form this compound. The synthesis of this compound is a complex process that requires careful handling and purification techniques to ensure the purity of the compound.

Propriétés

IUPAC Name |

1-(1,1-difluoroethyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2I/c1-5(8,9)6-2-7(10,3-6)4-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRMJTYJHVYHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC(C1)(C2)I)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

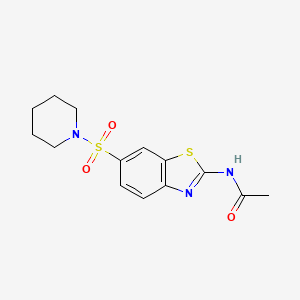

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)

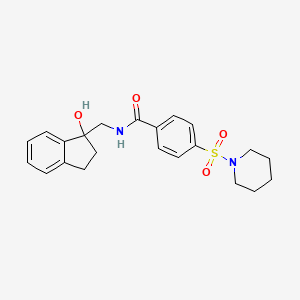

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)

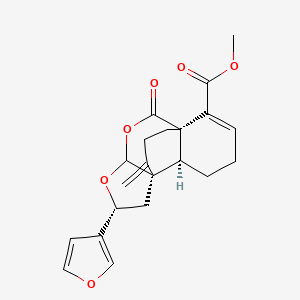

![N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2883540.png)

![5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)

![2-(4-Ethyl-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2883547.png)

![(Z)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2883550.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)